2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

描述

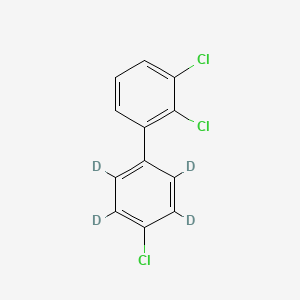

Structure

3D Structure

属性

分子式 |

C12H7Cl3 |

|---|---|

分子量 |

261.6 g/mol |

IUPAC 名称 |

1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D |

InChI 键 |

ZMHWQAHZKUPENF-UGWFXTGHSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H] |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of Deuterated Polychlorinated Biphenyl (PCB) Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of deuterated polychlorinated biphenyl (B1667301) (PCB) standards, essential internal standards for accurate quantification in mass spectrometry-based analyses. The synthesis of these standards is a multi-step process requiring careful control of reaction conditions to achieve high isotopic purity and chemical purity. This document outlines the primary synthetic strategies, purification protocols, and analytical characterization methods.

Introduction

Deuterated polychlorinated biphenyls (PCBs) are critical tools in environmental analysis, toxicology, and drug metabolism studies. Their structural similarity to their native counterparts allows them to mimic the behavior of the analyte during sample preparation and analysis, correcting for variations and matrix effects. The most common synthetic route involves a two-stage process: the deuteration of a suitable aromatic precursor followed by the construction of the biphenyl backbone.

Synthesis Strategies

The synthesis of deuterated PCBs primarily involves two key chemical transformations: the introduction of deuterium (B1214612) atoms onto an aromatic ring and the subsequent coupling of two (now deuterated) aromatic rings to form the biphenyl structure.

Deuteration of Aromatic Precursors

The most common method for introducing deuterium into aromatic compounds is through a catalyzed hydrogen-deuterium (H-D) exchange reaction. This process typically utilizes a deuterium source, such as heavy water (D₂O), and a metal catalyst.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

This protocol describes the general procedure for the deuteration of a chlorinated benzene (B151609) derivative.

-

Reaction Setup: In a high-pressure reaction vessel, combine the chlorinated benzene precursor (1.0 eq), a platinum or palladium-based catalyst (e.g., 5% Pt/C, 0.1 eq), and heavy water (D₂O, excess).

-

Reaction Conditions: The vessel is sealed and heated to a temperature range of 150-200°C. The reaction is stirred vigorously for 24-48 hours to ensure efficient mixing and exchange.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The organic phase is separated from the aqueous phase. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the deuterated aromatic precursor.

Formation of the Biphenyl Backbone: The Suzuki Coupling Reaction

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of the biphenyl core of PCBs. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a deuterated phenylboronic acid) with a halide (such as a chlorinated bromobenzene).

Experimental Protocol: Suzuki Coupling for Deuterated PCB Synthesis

This protocol outlines the synthesis of a deuterated PCB congener, for example, a deuterated version of PCB-77 (3,3',4,4'-tetrachlorobiphenyl), by coupling a deuterated and chlorinated phenylboronic acid with a deuterated and chlorinated bromobenzene (B47551).

-

Reaction Setup: To a solution of the deuterated chlorinated bromobenzene (1.0 eq) and the deuterated chlorinated phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene (B28343) and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is degassed and then heated to reflux (typically 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

Purification of Deuterated PCB Standards

Achieving the high purity required for analytical standards necessitates a robust purification strategy. Column chromatography is the most common method for purifying PCB congeners from reaction byproducts.

Experimental Protocol: Purification by Silica (B1680970) Gel Chromatography

-

Column Preparation: A glass chromatography column is packed with silica gel in a non-polar solvent such as hexane (B92381).

-

Sample Loading: The crude deuterated PCB product is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically starting with pure hexane and gradually adding a more polar solvent like dichloromethane. Fractions are collected and analyzed by TLC or GC-MS to identify those containing the pure deuterated PCB congener.

-

Final Product: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified deuterated PCB standard.

Analytical Characterization

The final deuterated PCB standard must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the PCB congener and to assess the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at specific positions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the deuterated PCB and to calculate the isotopic purity. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of deuterium incorporation can be accurately determined.

| Parameter | Method | Typical Specification |

| Chemical Identity | ¹H NMR, ¹³C NMR | Confirmed structure |

| Chemical Purity | GC-MS, HPLC | > 98% |

| Isotopic Enrichment | High-Resolution MS | > 99% deuterium incorporation |

Diagrams

An In-depth Technical Guide on 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards.

Introduction

This compound is the deuterated form of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 21 (2,3,4'-Trichlorobiphenyl). As a stable isotope-labeled analog, its primary and critical application is as an internal standard for the quantitative analysis of PCBs in various matrices.[1][2][3] Due to their chemical and physical similarity to the target analytes, deuterated standards co-elute and exhibit similar ionization responses in mass spectrometry, allowing for accurate quantification by correcting for analyte loss during sample preparation and instrumental variability.[3]

Core Chemical and Physical Properties

The properties of this compound are fundamentally similar to its non-deuterated parent compound, with the key difference being its increased molecular weight due to the presence of four deuterium (B1214612) atoms. Quantitative data for the parent compound, 2,3,4-Trichlorobiphenyl (PCB 21), is provided for reference.

| Property | Value | Source |

| Compound Name | This compound | - |

| Parent Compound | 2,3,4'-Trichlorobiphenyl (PCB 21) | [4] |

| Molecular Formula | C₁₂H₃D₄Cl₃ | Calculated |

| Molecular Weight | ~261.57 g/mol | [5] |

| Accurate Mass | ~259.9864 Da | [5] |

| CAS Number (Parent) | 55702-46-0 | [4] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 55 - 57°C | [6] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Very Slightly) | [6] |

| IUPAC Name | 1-chloro-4-(2,3-dichlorophenyl)-2,3,5,6-tetradeuteriobenzene | Derived |

| InChI Key (Parent) | IUYHQGMDSZOPDZ-UHFFFAOYSA-N | [4] |

Application in Analytical Chemistry

The principal use of 2,3,4'-Trichlorobiphenyl-d4 is as an internal standard in analytical methods for detecting and quantifying PCB congeners, particularly in environmental and biological samples.

Role as an Internal Standard

In quantitative analysis, especially chromatography coupled with mass spectrometry (e.g., GC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls. The ideal internal standard is a stable isotope-labeled version of the analyte.[1][3] This standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.[2]

The logical workflow for using a deuterated internal standard is depicted below.

Caption: Workflow for PCB quantification using a deuterated internal standard.

Experimental Protocols

Detailed methodologies for the analysis of PCB congeners are outlined in standardized methods developed by regulatory agencies like the U.S. Environmental Protection Agency (EPA).

General Protocol: EPA Method 1668A/8082A

EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners.[7][8] EPA Method 8082A is a gas chromatography (GC) method using an electron capture detector (ECD).[9] The use of isotopically labeled internal standards is a cornerstone of these methods for achieving accurate quantification.

1. Sample Preparation and Extraction:

-

Spiking: A known quantity of the 2,3,4'-Trichlorobiphenyl-d4 internal standard solution is added to the sample matrix (e.g., water, soil, tissue) before extraction.

-

Extraction: PCBs are extracted from the sample using an appropriate solvent system, such as hexane (B92381) or a hexane/acetone mixture.

-

Cleanup: The extract is subjected to a cleanup procedure to remove interfering co-extracted substances. This often involves column chromatography using materials like Florisil or silica (B1680970) gel.

2. Instrumental Analysis:

-

Technique: The cleaned extract is analyzed by HRGC/HRMS (Method 1668) or GC-ECD (Method 8082A).

-

Separation: A capillary GC column (e.g., SPB-octyl) is used to separate the individual PCB congeners.[8]

-

Detection: The mass spectrometer detects the specific ions corresponding to the native PCB congener and the deuterated internal standard.

3. Quantification:

-

The concentration of the native 2,3,4'-Trichlorobiphenyl is calculated by comparing its instrument response (peak area) to the response of the known amount of the 2,3,4'-Trichlorobiphenyl-d4 internal standard. This "isotope dilution" method corrects for any analyte loss during the sample preparation and analysis steps.

The relationship between the analyte and its deuterated standard in this process is illustrated below.

Caption: Isotope dilution principle for accurate analyte quantification.

Signaling Pathways and Metabolism

While this compound is a synthetic standard not typically studied for its biological effects, the toxicology of its parent compound, PCB 21, is relevant. PCBs are known persistent organic pollutants that can bioaccumulate.[10] Their metabolism is slow and occurs primarily through the cytochrome P-450 microsomal monooxygenase system, leading to hydroxylated metabolites that can be conjugated and excreted.[4] The specific toxicological pathways and effects can vary significantly between different PCB congeners.[10] Studies on compounds like PCB 28 (2,4,4'-Trichlorobiphenyl) have shown impacts on growth, photosynthesis, and antioxidant systems in plants.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,4'-Trichlorobiphenyl-2',3',5',6'-d4 | LGC Standards [lgcstandards.com]

- 6. 2,4,4'-Trichlorobiphenyl-2',3',5',6'-d4 | 1219799-32-2 [m.chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxic effects of 2,4,4'- trichlorobiphenyl (PCB-28) on growth, photosynthesis characteristics and antioxidant defense system of Lemna minor L - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4, a deuterated analogue of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 22. This document details its chemical identity, physicochemical properties, and its primary application as an internal standard in analytical methodologies. Furthermore, it outlines common experimental protocols for the detection and quantification of PCBs and describes the generalized metabolic pathways of lower-chlorinated biphenyls.

Chemical Identity and Properties

This compound is a stable isotope-labeled form of 2,3,4'-Trichlorobiphenyl (PCB 22). The deuteration makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantifying trace levels of pollutants like PCBs in various environmental and biological matrices.

It is important to note that a specific CAS number for this compound is not consistently available in chemical databases and is often listed as "N/A". However, the unlabeled parent compound, 2,3,4'-Trichlorobiphenyl, is uniquely identified by CAS Number 38444-85-8 .

Table 1: Physicochemical Properties of 2,3,4'-Trichlorobiphenyl and its Deuterated Analogue

| Property | 2,3,4'-Trichlorobiphenyl (Parent Compound) | This compound |

| CAS Number | 38444-85-8 | N/A |

| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₃D₄Cl₃ |

| Molecular Weight | 257.54 g/mol | 261.57 g/mol |

| Synonyms | PCB 22, 2,3,4'-Trichloro-1,1'-biphenyl | PCB 22-d4 |

| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D |

Experimental Protocols

The analysis of polychlorinated biphenyls in environmental and biological samples is a multi-step process that requires meticulous sample preparation and sensitive analytical instrumentation. Deuterated standards like this compound are introduced at the beginning of the sample preparation process to correct for analyte losses during extraction and cleanup, as well as for variations in instrument response.

Standard Analytical Methodology (Based on EPA Method 8082A & 1668)

1. Sample Extraction:

-

Solid Matrices (e.g., soil, sediment, tissue): Soxhlet extraction or pressurized fluid extraction (PFE) with a suitable solvent system (e.g., hexane/acetone).

-

Aqueous Matrices (e.g., water): Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 or similar sorbent.

2. Extract Cleanup:

-

The primary goal of the cleanup step is to remove interfering co-extracted compounds.

-

Sulfur Removal: Treatment with activated copper powder.

-

Lipid Removal: Gel permeation chromatography (GPC) or dialysis.

-

Fractionation: Adsorption chromatography using materials like silica (B1680970) gel, alumina, or Florisil to separate PCBs from other contaminants like pesticides.

3. Instrumental Analysis:

-

Gas Chromatography (GC): High-resolution capillary columns are used to separate individual PCB congeners.

-

Detection:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds but can be prone to interferences.

-

Mass Spectrometry (MS): Provides definitive identification and quantification, especially when operated in selected ion monitoring (SIM) mode. High-resolution mass spectrometry (HRMS) offers the highest degree of selectivity and sensitivity.

-

Below is a generalized workflow for the analysis of PCBs using a deuterated internal standard.

An In-depth Technical Guide on the Isotopic Enrichment of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 22. This document details the synthesis, purification, and analytical methodologies for determining the isotopic enrichment of this compound. Furthermore, it explores the biological signaling pathways affected by the parent compound, providing context for the application of its isotopically labeled form in research.

Introduction

2,3,4'-Trichlorobiphenyl (PCB 22) is a non-coplanar PCB congener that, like other PCBs, is a persistent environmental pollutant. Due to their lipophilicity and resistance to degradation, PCBs bioaccumulate in the food chain, posing potential health risks to humans and wildlife. The study of the metabolism, environmental fate, and toxicological effects of specific PCB congeners is crucial for risk assessment.

Isotopically labeled standards, such as this compound, are indispensable tools in these investigations. They are primarily used as internal standards in isotope dilution mass spectrometry (IDMS) for the accurate quantification of the native compound in complex matrices. The known isotopic enrichment of the standard allows for the correction of analyte loss during sample preparation and analysis, leading to highly accurate and precise measurements. A commercially available standard of this compound reports an isotopic enrichment of 98 atom % D.

Synthesis and Purification

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method offers high selectivity and good yields for the formation of the biphenyl core structure. The general synthetic strategy involves the coupling of a deuterated arylboronic acid with a non-deuterated chlorinated aromatic halide.

Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

In-Depth Technical Guide: Molecular Weight of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-d4

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, precise molecular weight determination is fundamental. This technical guide provides a detailed calculation for the molecular weight of the deuterated compound 2,3,4'-Trichlorobiphenyl-2',3',5',6'-d4.

Data Presentation: Atomic and Molecular Weights

To ensure clarity and accuracy in our calculations, the standard atomic weights of the constituent elements and the calculated molecular weights are summarized in the tables below.

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.453 |

| Deuterium (B1214612) | D or ²H | 2.014 |

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| 2,3,4'-Trichlorobiphenyl | C₁₂H₇Cl₃ | 257.54 |

| This compound | C₁₂H₃D₄Cl₃ | 261.564 |

Experimental Protocols: Molecular Weight Calculation

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The following sections detail the methodology for calculating the molecular weights of both the non-deuterated and deuterated forms of 2,3,4'-Trichlorobiphenyl.

Calculation of the Molecular Weight of 2,3,4'-Trichlorobiphenyl

The molecular formula for 2,3,4'-Trichlorobiphenyl is C₁₂H₇Cl₃[1][2][3][4][5]. The molecular weight is calculated as follows:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

-

Chlorine (Cl): 3 atoms × 35.453 g/mol = 106.359 g/mol

Total Molecular Weight = 144.132 + 7.056 + 106.359 = 257.547 g/mol

This calculated value is consistent with the published molecular weight of 257.5 g/mol [2].

Calculation of the Molecular Weight of this compound

In the deuterated isotopologue, this compound, four specific hydrogen atoms on one of the phenyl rings are substituted with deuterium atoms. Deuterium (D) is a stable isotope of hydrogen with an atomic weight of approximately 2.014 g/mol .

The molecular formula for this deuterated compound is C₁₂H₃D₄Cl₃. The calculation proceeds as follows:

-

Calculate the mass of the carbon and chlorine atoms:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Chlorine (Cl): 3 atoms × 35.453 g/mol = 106.359 g/mol

-

-

Calculate the mass of the remaining hydrogen atoms:

-

Hydrogen (H): 3 atoms × 1.008 g/mol = 3.024 g/mol

-

-

Calculate the mass of the deuterium atoms:

-

Deuterium (D): 4 atoms × 2.014 g/mol = 8.056 g/mol

-

-

Sum the masses to find the total molecular weight:

-

Total Molecular Weight = 144.132 + 106.359 + 3.024 + 8.056 = 261.571 g/mol

-

Mandatory Visualization: Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the deuterated compound, starting from the base molecule.

Caption: Calculation workflow for the molecular weight of the deuterated biphenyl.

References

- 1. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',3,4-Trichlorobiphenyl | C12H7Cl3 | CID 38036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',3,3'-Trichlorobiphenyl | C12H7Cl3 | CID 38034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1'-Biphenyl, 2,4,4'-trichloro- [webbook.nist.gov]

- 5. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4

This technical guide provides a comprehensive overview of the safety information for 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4, a deuterated polychlorinated biphenyl (B1667301) (PCB) analog. The information presented is intended for researchers, scientists, and professionals in drug development who may handle this compound. The safety data for the non-deuterated parent compound, 2,3,4'-Trichlorobiphenyl (CAS No. 38444-85-8), is used as a primary reference due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form. The toxicological and chemical properties are expected to be nearly identical.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2,3,4'-Trichlorobiphenyl and its deuterated analog.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 2,3,4'-Trichlorodiphenyl; PCB# 22 | [1] |

| Molecular Formula | C₁₂D₄H₃Cl₃ | [2] |

| Molecular Weight | 261.57 g/mol | [1][2] |

| CAS Number | Not Available | [1] |

| Unlabelled CAS Number | 38444-85-8 | [1] |

| Isotopic Enrichment | 98 atom % D | [1] |

| Appearance | Not Specified | - |

| Storage Conditions | Store at room temperature | [1] |

| Stability | Stable if stored under recommended conditions. Re-analyze for chemical purity after three years. | [1] |

Hazard Identification and Classification

The hazard classification for the parent compound, 2,3,4'-Trichlorobiphenyl, is based on the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Short-term (Acute) Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[3] |

| Long-term (Chronic) Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

Prevention: P264, P270, P273, P280

-

Response: P301 + P312 + P330, P302 + P352, P332 + P313, P362

-

Disposal: P501

-

Below is a diagram illustrating the hazard identification and precautionary workflow.

Caption: Hazard Identification and Prevention Workflow.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken. This information is critical for ensuring the safety of laboratory personnel.

| Exposure Route | First-Aid Measures |

| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

The following diagram outlines the decision-making process for first aid in response to different types of exposure.

Caption: First-Aid Decision-Making Flowchart.

Fire-Fighting and Emergency Procedures

This section provides guidance on handling fire and accidental release scenarios.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards from the Chemical: Emits toxic fumes under fire conditions (carbon oxides, hydrogen chloride gas).

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.

-

Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

The workflow for responding to an accidental release is depicted in the diagram below.

Caption: Accidental Release Response Workflow.

Handling, Storage, and Disposal

Proper handling, storage, and disposal are crucial for minimizing risks associated with this compound.

| Aspect | Guidelines |

| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.[1] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: PCBs are classified as probable human carcinogens by IARC. However, no component of this specific product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.[4]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not provided in the available Safety Data Sheets. The hazard classifications are based on standardized testing guidelines, such as those from the OECD, but the specific experimental details are not publicly accessible in these documents. For instance, skin irritation data for a related compound was obtained following OECD Test Guideline 404.[4] Researchers should refer to relevant toxicological literature or conduct their own assessments according to established protocols.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. Users should consult the original SDS for the non-deuterated compound and follow all institutional and regulatory safety guidelines when handling this chemical.

References

A Comprehensive Technical Guide to the Handling and Storage of Deuterated PCB Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and optimal storage of deuterated polychlorinated biphenyl (B1667301) (PCB) compounds. Given the toxic nature of PCBs and the unique considerations for isotopically labeled compounds, adherence to strict protocols is paramount to ensure personnel safety, experimental integrity, and regulatory compliance. This document synthesizes safety protocols, storage stability data, detailed experimental procedures, and a visualization of the metabolic fate of these compounds.

Introduction to Deuterated PCBs

Deuterated polychlorinated biphenyls are synthetic aromatic compounds in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution makes them invaluable as internal standards in analytical chemistry, particularly for mass spectrometry-based methods, due to their chemical similarity and mass difference from their non-deuterated analogs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." This effect can render deuterated compounds more resistant to chemical or enzymatic degradation at the site of deuteration, potentially increasing their stability.

Safety and Handling of Deuterated PCB Compounds

The safety protocols for deuterated PCBs are fundamentally the same as those for their non-deuterated counterparts due to their high toxicity. PCBs are classified as persistent organic pollutants (POPs) and are known to have numerous adverse health effects.

2.1. Personal Protective Equipment (PPE)

A crucial first line of defense is the consistent and correct use of PPE:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, viton) are mandatory to prevent dermal absorption, a primary route of exposure.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

-

Lab Coat: A fully buttoned lab coat provides a barrier against contamination of personal clothing.

-

Respiratory Protection: When handling solid PCBs or creating solutions where aerosols may be generated, a respirator with appropriate cartridges should be used in a certified chemical fume hood.

2.2. Engineering Controls

-

Chemical Fume Hood: All handling of deuterated PCB compounds, including weighing, preparing solutions, and making dilutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

2.3. Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is critical:

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

-

Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.

-

Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Cleanup: Carefully collect the absorbent material or spilled solid into a designated, labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water solution. All cleanup materials must be disposed of as hazardous waste.

2.4. Waste Disposal

All waste contaminated with deuterated PCBs, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Waste containers must be clearly labeled as "Hazardous Waste - Contains PCBs."

Storage and Stability of Deuterated PCB Compounds

Proper storage is essential to maintain the integrity and concentration of deuterated PCB standards. While specific quantitative stability data for a wide range of deuterated PCBs under various storage conditions is not extensively published, general principles for PCB and isotopically labeled compound stability apply.

3.1. General Storage Recommendations

-

Containers: Store deuterated PCBs in tightly sealed, amber glass vials with Teflon-lined caps (B75204) to prevent photodegradation and solvent evaporation.

-

Temperature: For long-term storage, it is recommended to store solutions at or below -20°C. For short-term storage, refrigeration at 4°C is acceptable.

-

Inert Atmosphere: For highly sensitive analyses or long-term storage of neat compounds, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

-

Labeling: All containers must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3.2. Stability Considerations

The increased strength of the C-D bond suggests that deuterated PCBs may exhibit greater stability against certain degradation pathways compared to their non-deuterated analogs, particularly those involving the cleavage of a C-H bond. However, like all PCBs, they are susceptible to degradation under certain conditions.

Table 1: Factors Affecting the Stability of PCB Solutions in Storage

| Factor | Effect on Stability | Mitigation Strategy |

| Light | Photodegradation can occur, leading to the breakdown of PCB molecules. | Store solutions in amber vials or in the dark. |

| Temperature | Higher temperatures can accelerate degradation and solvent evaporation. | Store at recommended low temperatures (-20°C for long-term). |

| Solvent | The choice of solvent can influence stability. Some solvents may contain impurities that can react with PCBs over time. | Use high-purity solvents suitable for trace analysis (e.g., isooctane, hexane, nonane). |

| Oxygen | Oxidative degradation can occur, although PCBs are generally resistant. | For long-term storage of neat materials or highly sensitive standards, store under an inert atmosphere. |

Table 2: Reported Half-Lives of Select PCB Congeners in Human Biological Systems

Note: This table provides an indication of the persistence of these congeners in a biological matrix, which is different from stability in a laboratory storage vial but illustrates the general trend of higher chlorinated congeners being more persistent.

| PCB Congener | Average Reported Half-Life (Years) |

| PCB 28 | Not consistently reported, generally considered less persistent |

| PCB 52 | ~1.5 - 2.5 |

| PCB 101 | ~2 - 4 |

| PCB 118 | ~3 - 7 |

| PCB 138 | ~5 - 12 |

| PCB 153 | ~7 - 15 |

| PCB 180 | ~8 - 16 |

Data synthesized from multiple sources. Half-lives can vary significantly based on individual metabolism and exposure levels.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving deuterated PCB compounds. These should be adapted to specific experimental needs and institutional safety guidelines.

4.1. Preparation of a Stock Standard Solution from a Neat Compound

This protocol describes the preparation of a 100 µg/mL stock solution.

-

Pre-weighing: Allow the vial containing the neat deuterated PCB to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, accurately weigh a precise amount of the neat compound (e.g., 10 mg) into a clean, tared glass vial.

-

Dissolution: Add a small amount of high-purity solvent (e.g., isooctane) to the vial to dissolve the compound.

-

Transfer: Quantitatively transfer the solution to a 100 mL volumetric flask using a glass pipette. Rinse the weighing vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure complete transfer.

-

Dilution: Bring the volumetric flask to final volume with the solvent.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled amber glass vial with a Teflon-lined cap and store at -20°C.

4.2. Preparation of Working and Calibration Standards

This protocol describes the preparation of a series of calibration standards by serial dilution.

-

Thaw Stock Solution: Allow the stock solution to come to room temperature.

-

Intermediate Dilution (if necessary): Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution.

-

Serial Dilutions: Prepare a series of calibration standards by serially diluting the intermediate or primary stock solution. For example, to prepare a 1 µg/mL standard, pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and bring to volume with the solvent.

-

Mixing and Storage: Thoroughly mix each standard and transfer to a properly labeled vial for storage.

Visualization of Metabolic Pathways

The primary route of PCB metabolism in mammals is through the cytochrome P450 (CYP) enzyme system in the liver. The initial and often rate-limiting step is hydroxylation. Due to the kinetic isotope effect, deuteration at a site susceptible to hydroxylation could slow down this metabolic process.

Caption: Metabolic pathway of PCBs in mammals.

The following diagram illustrates a typical laboratory workflow for the analysis of samples using deuterated PCBs as internal standards.

Caption: Laboratory workflow for PCB analysis.

Conclusion

The handling and storage of deuterated PCB compounds demand a meticulous approach that combines the stringent safety precautions required for toxic chemicals with the careful handling necessary to maintain the integrity of analytical standards. By understanding the principles of their stability, adhering to detailed experimental protocols, and implementing robust safety measures, researchers can ensure the accuracy and reliability of their results while maintaining a safe laboratory environment.

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are widely monitored in environmental and biological samples. Accurate and precise quantification of PCBs is crucial for assessing environmental contamination and human exposure. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of PCBs. The use of isotopically labeled internal standards, such as 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4, is essential for achieving high-quality quantitative data by correcting for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS analysis of the corresponding native congener, 2,3,4'-Trichlorobiphenyl (PCB 22), and other trichlorobiphenyls.

The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis.[3] The labeled compound, in this case, this compound, is chemically identical to the native analyte but has a different mass due to the presence of deuterium (B1214612) atoms.[2] This allows for its differentiation by the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any losses during sample processing will affect both the analyte and the internal standard equally.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

The following protocol is a general guideline for the extraction and cleanup of PCBs from a solid matrix (e.g., soil, sediment) and a liquid matrix (e.g., water, oil).

Materials:

-

Sample (soil, water, etc.)

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

Hexane (B92381) (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel, Florisil)

-

Concentrator tube

-

Nitrogen evaporator

Procedure for Solid Samples (e.g., Soil, Sediment):

-

Sample Homogenization: Homogenize the sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound solution. The spiking level should be in the mid-range of the calibration curve.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 16-24 hours with a 1:1 mixture of hexane and acetone.

-

Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup (if necessary): For complex matrices, a cleanup step is required to remove interfering compounds. Pass the concentrated extract through an SPE cartridge (e.g., silica gel or Florisil). Elute the PCBs with an appropriate solvent mixture (e.g., hexane:dichloromethane).

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Procedure for Liquid Samples (e.g., Water):

-

Sample Collection: Collect approximately 1 L of the water sample in a clean glass container.

-

Spiking with Internal Standard: Spike the water sample with a known amount of this compound solution.

-

Liquid-Liquid Extraction: Transfer the sample to a separatory funnel. Add 60 mL of dichloromethane, and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and pass them through anhydrous sodium sulfate. Concentrate the extract to approximately 1-2 mL.

-

Cleanup and Final Concentration: Follow steps 5 and 6 from the solid sample preparation protocol if necessary.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) capable of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Capillary Column: A non-polar or semi-polar column is typically used for PCB analysis (e.g., 5% phenyl-methylpolysiloxane).[4][5]

Typical GC-MS Parameters:

| Parameter | Value |

| GC | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

For the quantification of 2,3,4'-Trichlorobiphenyl, the following ions should be monitored. The exact masses may vary slightly depending on the instrument's calibration.

| Analyte | Quantitation Ion (m/z) | Confirmation Ion (m/z) |

| 2,3,4'-Trichlorobiphenyl (PCB 22) | 256 | 258, 222 |

| This compound | 260 | 262, 226 |

Note: Confirmation ions are used to ensure the correct identification of the analyte.

Data Presentation

The following table summarizes representative quantitative data from the analysis of a certified reference material (CRM) spiked with this compound.

Table 1: Quantitative Results for 2,3,4'-Trichlorobiphenyl in a Certified Reference Material

| Sample ID | Certified Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |

| CRM-Soil-A | 5.0 | 4.8 | 96 |

| CRM-Soil-B | 5.0 | 5.2 | 104 |

| CRM-Soil-C | 5.0 | 4.9 | 98 |

| Average | 5.0 | 5.0 | 99.3 |

| RSD (%) | 4.2 |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution mass spectrometry.

Caption: Experimental workflow for PCB analysis using a deuterated internal standard.

Caption: Signaling pathway of isotope dilution mass spectrometry.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the quantification of 2,3,4'-Trichlorobiphenyl and other trichlorobiphenyls. The isotope dilution technique effectively compensates for matrix effects and variations in extraction efficiency, leading to highly accurate and precise results. The detailed protocols and application notes provided herein serve as a valuable resource for researchers and scientists involved in the analysis of PCBs in various matrices.

References

Application Notes and Protocols for 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of polychlorinated biphenyls (PCBs) in various matrices is of significant importance due to their persistence, bioaccumulation, and toxicity. Accurate and precise measurement of PCB congeners is crucial for environmental monitoring, food safety assessment, and toxicological studies. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for this purpose, and the use of stable isotope-labeled internal standards is fundamental to this approach.[1] 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4 is a deuterated analog of PCB congener 22 and serves as an excellent internal standard for the quantification of this and other trichlorobiphenyls. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample extraction, cleanup, and analysis, thereby correcting for analyte losses and variations in instrument response.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically labeled compound (in this case, this compound) to a sample containing the native analyte. The mass spectrometer distinguishes between the native (unlabeled) analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensities of the native analyte to the deuterated standard, the concentration of the analyte in the original sample can be accurately calculated, even if the recovery of the analyte during sample preparation is incomplete.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Application: Analysis of Trichlorobiphenyls in Environmental Samples

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of trichlorobiphenyls in soil and water samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), following the principles of EPA Method 1668C.[2]

Materials and Reagents

-

Internal Standard Stock Solution: this compound in a suitable solvent (e.g., isooctane) at a certified concentration.

-

Calibration Standards: Solutions containing certified concentrations of native trichlorobiphenyl congeners.

-

Solvents: Hexane, dichloromethane, acetone (B3395972) (pesticide residue grade or equivalent).

-

Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or Florisil for sample cleanup.

-

Drying Agent: Anhydrous sodium sulfate.

-

Sample Containers: Amber glass vials with PTFE-lined caps.

Experimental Protocol

1. Sample Preparation

-

Water Samples:

-

To a 1 L water sample, add a known amount of the this compound internal standard solution (e.g., to achieve a final concentration of 1 ng/L).

-

Perform liquid-liquid extraction with dichloromethane.

-

Dry the extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL.

-

-

Soil/Sediment Samples:

-

To 10 g of a homogenized soil sample, add a known amount of the this compound internal standard solution.

-

Perform pressurized fluid extraction or Soxhlet extraction with a hexane/acetone mixture.

-

Concentrate the extract to approximately 1 mL.

-

2. Sample Cleanup

-

Pass the concentrated extract through a silica gel or Florisil SPE cartridge to remove interfering compounds.

-

Elute the PCBs with a suitable solvent mixture (e.g., hexane/dichloromethane).

-

Concentrate the eluate to a final volume of 1 mL.

3. GC-MS/MS Analysis

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

GC Column: A capillary column suitable for PCB analysis (e.g., DB-5ms).

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

MS/MS Parameters: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for the native trichlorobiphenyl and the deuterated internal standard are monitored.

Caption: Step-by-step experimental workflow.

4. Data Analysis and Quantification

-

Integrate the peak areas for the selected MRM transitions of the native trichlorobiphenyl and the deuterated internal standard.

-

Calculate the response factor (RF) for the native analyte relative to the internal standard using the calibration standards.

-

Calculate the concentration of the native analyte in the sample using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Amount of Internal Standard / RF) / Sample Volume or Weight

Quantitative Data

The following tables summarize typical quantitative data for the analysis of trichlorobiphenyls using a deuterated internal standard with GC-MS/MS.

Table 1: GC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,3,4'-Trichlorobiphenyl | 256 | 186 | 20 |

| 2,3,4'-Trichlorobiphenyl-d4 | 260 | 190 | 20 |

Table 2: Quality Control and Performance Data

| Parameter | Acceptance Criteria | Typical Performance |

| Recovery of 2,3,4'-Trichlorobiphenyl-d4 | 40-130% | 70-110% |

| Relative Standard Deviation (RSD) of Calibration Curve | < 20% | < 15% |

| Limit of Detection (LOD) | - | 0.01 - 0.1 ng/L (water) |

| 0.1 - 1 µg/kg (soil) | ||

| Limit of Quantification (LOQ) | - | 0.05 - 0.5 ng/L (water) |

| 0.5 - 5 µg/kg (soil) |

Note: LOD and LOQ are matrix-dependent and should be determined for each specific application.[3]

Conclusion

The use of this compound as an internal standard in conjunction with isotope dilution GC-MS/MS provides a robust and highly accurate method for the quantification of trichlorobiphenyls in complex matrices. This approach effectively compensates for variations in sample preparation and instrument response, leading to reliable and defensible data for environmental monitoring, food safety, and research applications.

References

Application Note: Quantitative Analysis of Polychlorinated Biphenyls (PCBs) using 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widely distributed in the environment. Due to their toxicological effects, including potential carcinogenicity, the monitoring of PCB levels in various matrices such as environmental samples (soil, water, sediment) and biological tissues is of paramount importance. Accurate and precise quantification of PCBs is crucial for risk assessment and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for this purpose, and the use of isotopically labeled internal standards is fundamental to this approach.

This application note provides a detailed protocol for the quantitative analysis of target PCB congeners in environmental and biological samples using 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4 as an internal standard. The methodology is based on gas chromatography-tandem mass spectrometry (GC-MS/MS), which offers high sensitivity and selectivity.

Principle

The principle of this method is based on isotope dilution, where a known amount of an isotopically labeled analog of the target analyte, in this case, this compound, is added to the sample prior to extraction and analysis. This internal standard behaves chemically and physically similarly to the native PCBs throughout the sample preparation and analysis process. By measuring the ratio of the response of the native PCB to the labeled internal standard, accurate quantification can be achieved, as this ratio is independent of variations in sample volume, extraction efficiency, and instrument response.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will vary depending on the matrix. Below are general guidelines for soil/sediment and biological tissue samples.

1.1. Soil/Sediment Samples

-

Homogenization: Air-dry the sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone).

-

Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 18-24 hours with a 1:1 (v/v) mixture of hexane (B92381) and acetone.

-

Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Cleanup: Proceed to the cleanup step (Section 1.3).

1.2. Biological Tissue Samples

-

Homogenization: Weigh approximately 5 g of the tissue sample and homogenize with anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.

-

Spiking with Internal Standard: Transfer the homogenized tissue to an extraction thimble and spike with a known amount of this compound solution.

-

Extraction: Perform Soxhlet extraction for 18-24 hours with dichloromethane.

-

Lipid Removal (if necessary): For high-fat samples, a lipid removal step such as gel permeation chromatography (GPC) or dialysis with semi-permeable membranes may be necessary.

-

Concentration: Concentrate the extract to 1-2 mL.

-

Cleanup: Proceed to the cleanup step (Section 1.3).

1.3. Extract Cleanup (Applicable to all matrices)

-

Column Preparation: Prepare a multi-layer silica (B1680970) gel column. From bottom to top, pack with glass wool, 2 g of silica gel, 4 g of acid silica gel (40% H₂SO₄ w/w), 2 g of silica gel, 4 g of basic silica gel (33% 1M NaOH w/w), 2 g of silica gel, and 5 g of anhydrous sodium sulfate.

-

Elution: Pre-wash the column with hexane. Apply the concentrated extract to the top of the column and elute the PCBs with an appropriate volume of hexane or a hexane/dichloromethane mixture.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

2.1. Instrumentation

A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for this analysis.

2.2. GC Conditions (Example)

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp to 180 °C at 20 °C/min, ramp to 280 °C at 5 °C/min, hold for 10 min |

2.3. MS/MS Conditions (Example)

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

2.4. MRM Transitions

Specific MRM transitions for each target PCB congener and the internal standard must be optimized. The transitions are based on the precursor ion (molecular ion) and a characteristic product ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 262 | 188 | 20 |

| PCB 28 (2,4,4'-Trichlorobiphenyl) | 256 | 186 | 20 |

| PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) | 292 | 222 | 22 |

| PCB 101 (2,2',4,5,5'-Pentachlorobiphenyl) | 326 | 256 | 25 |

| PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) | 326 | 256 | 25 |

| PCB 138 (2,2',3,4,4',5'-Hexachlorobiphenyl) | 360 | 290 | 28 |

| PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | 360 | 290 | 28 |

| PCB 180 (2,2',3,4,4',5,5'-Heptachlorobiphenyl) | 394 | 324 | 30 |

Note: These are example transitions and should be optimized on the specific instrument used.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. The following table is an example of how to present the results for a set of samples.

Table 1: Quantitative Results for Target PCB Congeners in Soil Samples

| Sample ID | PCB 28 (ng/g) | PCB 52 (ng/g) | PCB 101 (ng/g) | PCB 118 (ng/g) | PCB 138 (ng/g) | PCB 153 (ng/g) | PCB 180 (ng/g) | Recovery of IS (%) |

| Soil-A | 15.2 | 25.8 | 12.5 | 8.9 | 35.1 | 42.3 | 28.7 | 95 |

| Soil-B | 5.6 | 9.1 | 4.8 | 3.2 | 12.4 | 15.9 | 10.5 | 92 |

| Soil-C | 28.9 | 45.3 | 22.1 | 15.7 | 68.2 | 75.6 | 55.4 | 98 |

| Method Blank | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | 96 |

| Spiked Sample | 24.5 | 39.8 | 19.2 | 14.5 | 58.9 | 65.1 | 48.3 | 94 |

| Spike Recovery (%) | 98 | 99 | 96 | 97 | 98 | 98 | 97 | - |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of PCBs.

Caption: Experimental workflow for PCB analysis.

Caption: Data analysis workflow for PCB quantification.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS/MS provides a robust and reliable method for the quantitative analysis of PCBs in complex matrices. The detailed protocol and workflows presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and precise measurements of PCB congeners, ensuring high-quality data for environmental monitoring and human health risk assessment.

Application Notes and Protocols for Environmental Sample Analysis Using Deuterated Standards

Introduction

In the realm of environmental science, the precise and accurate quantification of pollutants is critical for assessing environmental quality, ensuring regulatory compliance, and understanding human exposure.[1] Environmental samples, including water, soil, and air, are inherently complex matrices that can introduce significant interference in analytical measurements.[1] The use of deuterated internal standards, in conjunction with mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has emerged as a gold standard for achieving high-quality, reliable data.[1] This approach, known as Isotope Dilution Mass Spectrometry (IDMS), effectively compensates for matrix effects and variations during sample preparation and analysis.[2][3]

The principle of IDMS involves the addition of a known quantity of an isotopically labeled (deuterated) standard to a sample at an early stage of the analytical process.[2] Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same procedural losses and matrix-induced signal suppression or enhancement.[2][3] By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved.[2] This document provides detailed application notes and protocols for the use of deuterated standards in the analysis of various environmental contaminants, intended for researchers, scientists, and drug development professionals.

Key Applications of Deuterated Standards in Environmental Analysis:

-

Water Quality Monitoring: Accurate quantification of pesticides, herbicides, pharmaceuticals, and industrial pollutants in drinking water, groundwater, and surface water.[4][5][6]

-

Soil and Sediment Contamination Assessment: Measurement of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and dioxins.[3][7]

-

Air Quality Monitoring: Analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in ambient and indoor air.[2]

-

Biomonitoring: Detection of environmental contaminants in biological tissues.

Experimental Protocols

This section details the methodologies for the analysis of two common classes of environmental pollutants: Persistent Organic Pollutants (POPs) in sediment and Herbicides in water.

Protocol 1: Analysis of Persistent Organic Pollutants (POPs) in Sediment using GC-MS and Deuterated Standards

This protocol outlines the determination of POPs, such as PCBs and PAHs, in sediment samples using a deuterated internal standard.

1. Sample Preparation and Extraction:

-

Weigh approximately 10 g of a homogenized sediment subsample into an extraction thimble.

-

Spike the sample with a known amount of a certified deuterated internal standard solution containing the target POPs (e.g., ¹³C-labeled PCBs and deuterated PAHs).[3]

-

Allow the spiked sample to equilibrate for a minimum of 24 hours to ensure thorough mixing of the internal standard with the native analytes.[3][8]

-

Perform Soxhlet extraction for 16-24 hours using a 1:1 (v/v) mixture of hexane (B92381) and acetone.[3]

2. Extract Cleanup:

-

Concentrate the extract to a small volume using a rotary evaporator.[3]

-

Perform a cleanup step to remove interfering co-extracted substances. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges.

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column suitable for POPs analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Inject 1 µL of the final extract into the GC inlet.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native analytes and the deuterated internal standards.

-

4. Quantification:

Quantification is based on the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is generated using a series of standards containing known concentrations of the native analytes and a constant concentration of the deuterated internal standards.

Protocol 2: Analysis of Herbicides in Water using LC-MS/MS and Deuterated Standards

This protocol describes the analysis of common herbicides in water samples.

1. Sample Preparation and Extraction:

-

Filter a 1 L water sample to remove any particulate matter.[3]

-

Spike the filtered water sample with a known amount of a deuterated herbicide internal standard mix.

-

Perform solid-phase extraction (SPE) to concentrate the herbicides and clean up the sample.[3][6]

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[3]

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the herbicides with a suitable solvent such as methanol or acetonitrile.[3]

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Column: A C18 reverse-phase column suitable for polar organic compounds.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Injection Volume: 10 µL.

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for many herbicides.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

-

3. Quantification:

The concentration of each herbicide is determined by calculating the ratio of the peak area of the native analyte to its corresponding deuterated internal standard and comparing this to a calibration curve.

Data Presentation

The use of deuterated standards significantly enhances the quality of analytical data. The following tables summarize typical performance data.

Table 1: Method Performance for POPs Analysis in Sediment

| Parameter | Result |

| Analytes | Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs) |

| Matrix | Sediment |

| Instrumentation | GC-MS |

| Deuterated Standards | Deuterated PAHs (e.g., Acenaphthene-d10), ¹³C-labeled PCBs (e.g., PCB 28-¹³C₁₂) |

| Recovery | 70-120% |

| Precision (RSD) | < 15% |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg |

Note: These values are representative and may vary depending on the specific analyte, matrix complexity, and instrumentation.

Table 2: Method Performance for Herbicide Analysis in Water

| Parameter | Result |

| Analytes | Atrazine, Glyphosate, 2,4-D |

| Matrix | Surface Water |

| Instrumentation | LC-MS/MS |

| Deuterated Standards | Atrazine-d5, Glyphosate-¹³C₂,¹⁵N, 2,4-D-d3 |

| Recovery | 85-115% |

| Precision (RSD) | < 10% |

| Limit of Quantification (LOQ) | 1 - 10 ng/L |

Note: These values are representative and may vary depending on the specific analyte, matrix complexity, and instrumentation.

Visualizations

Experimental Workflow for Environmental Sample Analysis

Caption: General workflow for environmental sample analysis.

Logical Relationship of Isotope Dilution

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dl.astm.org [dl.astm.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4 Stock Solutions

Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis, particularly in environmental, toxicological, and metabolomics studies.

Introduction Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are widely monitored in environmental and biological samples.[1] Accurate quantification of PCB congeners by methods such as gas chromatography-mass spectrometry (GC-MS) necessitates the use of internal standards to correct for analytical variability.[2] Deuterated analogs of target PCBs, such as 2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass.[3]

This document provides a detailed protocol for the preparation of primary and working stock solutions of this compound, ensuring accuracy, consistency, and safety.

Compound Information and Properties

| Property | Value (2,3,4'-Trichlorobiphenyl) | Value (2,4,4'-Trichlorobiphenyl-d4) | Reference |

| Molecular Formula | C₁₂H₇Cl₃ | C₁₂D₄H₃Cl₃ | [4] |

| Molecular Weight | 257.5 g/mol | ~261.6 g/mol | [4][5] |

| CAS Number | 55702-46-0 | 1219799-32-2 | [6][7] |

| Appearance | Typically a solid or oil | Typically a solid or oil | N/A |

| Primary Application | Internal Standard, Surrogate Standard | Internal Standard, Surrogate Standard | [2][3] |

Health and Safety Precautions

Polychlorinated biphenyls are classified as probable human carcinogens and require careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling PCBs.

-

Ventilation: All handling of neat materials and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors or particulates.[8]

-

Waste Disposal: Dispose of all PCB-contaminated waste, including solvents, vials, and PPE, as hazardous waste according to local, state, and federal regulations.[9]

-

Storage: Store PCB standards in a designated, secure, and well-ventilated area, away from incompatible materials.[10]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a primary stock solution from a neat (solid or oil) standard and subsequent dilution to create working solutions.

Materials and Equipment

-

This compound neat standard

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Gastight syringes or calibrated micropipettes

-

High-purity solvent (e.g., Isooctane (B107328), Hexane, Acetone)

-

Amber glass vials with PTFE-lined screw caps.[11]

-

Vortex mixer and/or sonicator

Part 1: Preparation of Primary Stock Solution (e.g., 100 µg/mL)

-

Equilibration: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to equilibrate to ambient laboratory temperature for a minimum of 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold standard upon opening.[11]

-

Weighing: In a chemical fume hood, carefully open the container and accurately weigh a target mass (e.g., 1 mg) of the standard into a tared weighing boat or directly into the appropriate Class A volumetric flask.

-

Dissolution: Add a small volume of the chosen high-purity solvent (e.g., ~0.5 mL of isooctane for a 1 mL flask) to the volumetric flask containing the weighed standard.

-

Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicate for a few minutes to ensure complete dissolution.

-

Dilution to Volume: Once the standard is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the prepared stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

Part 2: Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution.

-

Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the stock solution needed for the desired working solution concentration.

-

C₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to be transferred

-

C₂ = Desired concentration of the working solution

-

V₂ = Final volume of the working solution

-

-

Dilution: Using a calibrated gastight syringe or micropipette, transfer the calculated volume (V₁) of the stock solution into a new Class A volumetric flask.

-

Final Volume: Dilute with the same solvent up to the calibration mark of the volumetric flask.

-

Homogenization and Storage: Cap the flask, invert several times to mix, and transfer the final working solution to a clearly labeled amber vial for storage.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a primary stock solution from a neat standard.

Caption: Workflow for the preparation of a primary stock solution.

Solvent Selection and Storage

The choice of solvent and proper storage conditions are critical for maintaining the integrity and stability of the prepared solutions.

Solvent Recommendations

PCBs are lipophilic compounds with poor water solubility. High-purity non-polar solvents are recommended.

| Solvent | Polarity | Notes |

| Isooctane | Non-polar | Commonly used for PCB standards and compatible with GC analysis.[3][6] |

| Hexane | Non-polar | Excellent solvent for PCBs, widely used in environmental extraction protocols.[8][12] |

| Acetone | Polar Aprotic | Can be used, but its higher volatility requires careful handling. Often used in extraction mixtures.[8] |

| Methanol | Polar Protic | Generally not recommended as a primary solvent due to lower solubility for highly chlorinated PCBs.[11] |

Storage Conditions

Proper storage is essential to prevent degradation and solvent evaporation.

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Refrigerate (2-8°C) or Freeze (≤-20°C) | Slows potential degradation pathways. | [8][11] |

| Light Exposure | Store in amber vials or in the dark | Prevents photolytic degradation of the compound. | [11] |

| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents solvent evaporation and contamination. | [11] |

| Atmosphere | Handle under inert gas (N₂ or Ar) if possible | Minimizes exposure to atmospheric moisture and oxygen. | [11] |

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. chiron.no [chiron.no]